N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide
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Overview
Description
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a butan-2-yl group attached to a phenyl ring, which is further connected to a thiazole ring and an acetamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids or stimulate/block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are present .
Preparation Methods
The synthesis of N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Phenyl Group: The phenyl group with a butan-2-yl substituent can be introduced through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Acetamide Group: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.
Chemical Reactions Analysis
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial properties against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: The compound has shown promise in anticancer research, particularly against breast cancer cell lines, due to its ability to inhibit cell proliferation and induce apoptosis.
Comparison with Similar Compounds
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide can be compared with other thiazole derivatives to highlight its uniqueness:
N-{4-[4-(bromophenyl)thiazol-2-yl]-2-chloroacetamide}: This compound has a bromophenyl group and a chloroacetamide group, showing different biological activities such as enhanced antimicrobial and anticancer properties.
N-{4-[4-(methoxyphenyl)thiazol-2-yl]-2-chloroacetamide}: The presence of a methoxy group can alter the compound’s solubility and reactivity, potentially leading to different pharmacological effects.
N-{4-[4-(fluorophenyl)thiazol-2-yl]-2-chloroacetamide}: The fluorine atom can increase the compound’s lipophilicity and metabolic stability, making it a potential candidate for drug development.
Properties
IUPAC Name |
N-[4-(4-butan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-4-10(2)12-5-7-13(8-6-12)14-9-19-15(17-14)16-11(3)18/h5-10H,4H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUZMNVUILEJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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